MyD88 Homodimerization Inhibition: TJ-M2010-5 Concentration-Dependent Suppression in HEK293 Cells
TJ-M2010-5 inhibits MyD88 homodimerization in a concentration-dependent manner in transfected HEK293 cells. This represents the primary mechanism differentiating TJ-M2010-5 from IRAK-recruitment inhibitors such as ST2825. [1]
| Evidence Dimension | MyD88 homodimerization inhibition |
|---|---|
| Target Compound Data | Concentration-dependent inhibition (significant effect at 40 µM) |
| Comparator Or Baseline | ST2825: interferes with IRAK1/IRAK4 recruitment; no TIR domain conformational modulation reported [2] |
| Quantified Difference | Mechanistically distinct: TJ-M2010-5 targets TIR domain homodimerization directly; ST2825 acts downstream at IRAK recruitment |
| Conditions | Transfected HEK293 cells; co-immunoprecipitation assay |
Why This Matters
Investigators requiring direct inhibition of MyD88 homodimerization rather than downstream IRAK interference should select TJ-M2010-5 for pathway-specific interrogation.
- [1] Xie L, Jiang FC, Zhang LM, et al. Targeting of MyD88 Homodimerization by Novel Synthetic Inhibitor TJ-M2010-5 in Preventing Colitis-Associated Colorectal Cancer. J Natl Cancer Inst. 2015;108(4):djv364. View Source
- [2] MedChemExpress. ST 2825 Product Information. ST 2825 interferes with recruitment of IRAK1 and IRAK4 by MyD88, causing inhibition of IL-1β-mediated NF-κB activation. View Source
